

# Using D 528 dihydrochloride in neurobehavioral experiments

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## Compound of Interest

Compound Name: D 528 dihydrochloride

CAS No.: 86656-07-7

Cat. No.: B12738159

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Application Note: Neurobehavioral Profiling using D-528 Dihydrochloride

## Part 1: Core Directive & Scientific Foundation

### Introduction & Mechanism of Action

D-528 dihydrochloride is a highly potent, asymmetric pyran-based Dopamine and Norepinephrine Reuptake Inhibitor (DNRI). Unlike traditional tropane-based inhibitors (e.g., cocaine, benztropine), D-528 is derived from a (2S,4R,5R)-trisubstituted pyran template.

- **Primary Target:** It exhibits high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with negligible affinity for the Serotonin Transporter (SERT).
- **Physiological Impact:** By blocking reuptake, D-528 elevates extracellular levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, specifically within the mesolimbic and mesocortical pathways.

- **Therapeutic Relevance:** It is primarily utilized in research regarding Major Depressive Disorder (MDD), ADHD, and Psychostimulant Abuse (as a substitution therapy candidate due to its slower onset and longer duration of action compared to cocaine).

## Chemical Properties & Handling

- **IUPAC Name:** (2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol dihydrochloride.
- **Molecular Weight:** ~438.5 g/mol (Free base) / ~511.4 g/mol (Dihydrochloride salt).
- **Solubility:** The dihydrochloride salt form renders the compound highly water-soluble.
  - **Vehicle:** 0.9% Sterile Saline.
  - **Stock Solution:** Can be prepared at 10 mg/mL in saline.
- **Stability:** Store solid powder at -20°C. Solutions should be prepared fresh daily to prevent oxidation of the secondary amine.

## Part 2: Experimental Protocols

### In Vivo Dosing Guidelines

- **Route:** Intraperitoneal (i.p.) or Oral (p.o.).
- **Dose Range:** 5 mg/kg – 20 mg/kg.
  - **Low Dose (5-10 mg/kg):** Typically sufficient for antidepressant-like effects in the Forced Swim Test (FST).
  - **High Dose (15-20 mg/kg):** Required to elicit significant locomotor activation or substitute for cocaine in discrimination tasks.
- **Pre-treatment Time:** 30–60 minutes prior to behavioral testing (Peak brain concentration typically occurs at 45-60 mins).

## Protocol A: Locomotor Activity Assay (Psychostimulant Profile)

Objective: To assess the psychomotor activating properties of D-528 compared to Cocaine (positive control).

Materials:

- Open field chambers (40cm x 40cm) with infrared beam tracking.
- Subjects: C57BL/6J Mice or Sprague-Dawley Rats (Male, 8-10 weeks).

Workflow:

- Acclimation: Place animals in the testing room 60 minutes prior to the experiment.
- Habituation: Place subject in the open field for 30 minutes to establish baseline activity (reduce novelty-induced hyperactivity).
- Administration: Remove subject, administer D-528 (10 mg/kg, i.p.), Vehicle (Saline), or Cocaine (15 mg/kg, i.p.).
- Testing: Immediately return subject to the chamber.
- Data Acquisition: Record horizontal distance traveled (cm) and stereotypic counts (repetitive movements) in 5-minute bins for 120 minutes.

Expected Results:

- D-528: Will show a sustained increase in locomotor activity that persists longer than cocaine (slow onset, long duration).
- Vehicle: Activity will decay rapidly as the animal habituates.

## Protocol B: Forced Swim Test (Antidepressant Efficacy)

Objective: To evaluate the antidepressant-like potential of D-528 by measuring immobility time.

**Workflow:**

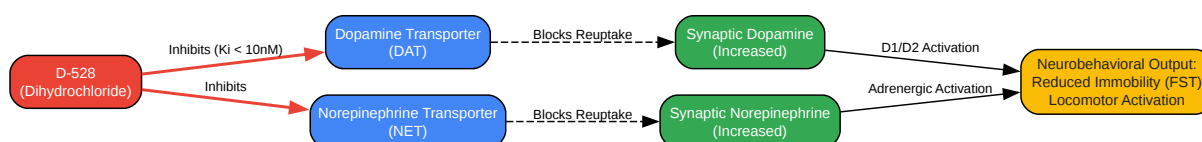
- Pre-Test (Rats only): 24 hours prior, expose rats to a 15-minute swim to induce a state of despair. (Skip for mice).
- Dosing: Administer D-528 (5, 10, or 20 mg/kg i.p.) 60 minutes before the test.
  - Control: Desipramine (20 mg/kg) or Fluoxetine (20 mg/kg).
- Test Session: Place rodent in a cylinder (25°C water) for 6 minutes.
- Scoring: Record "Immobility Time" (floating without struggling) during the last 4 minutes of the session.

**Interpretation:**

- A significant reduction in immobility time compared to vehicle indicates antidepressant efficacy.
- Note: Since D-528 increases NE, it may also increase "climbing" behavior (distinct from "swimming" which is serotonergic).

## Part 3: Visualization & Data Structure

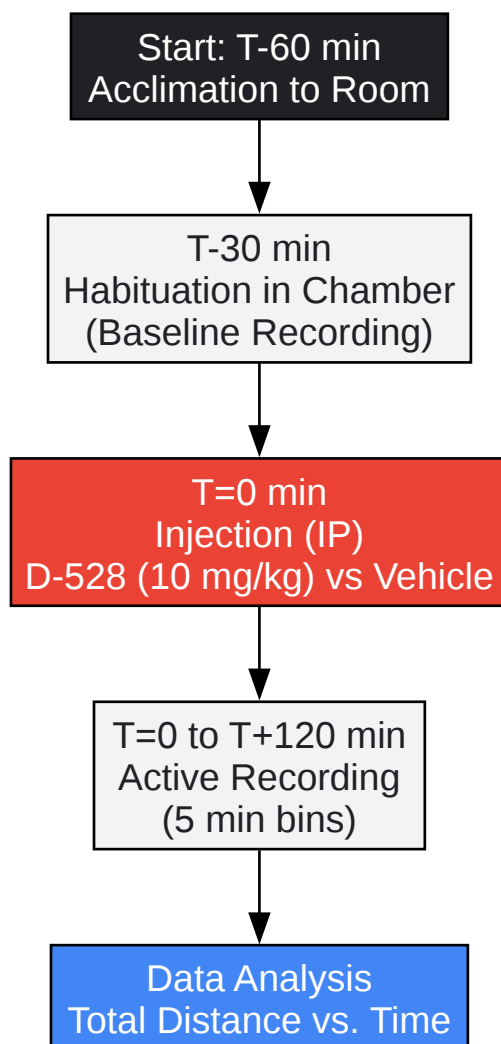
### Mechanism of Action Pathway



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Figure 1: Pharmacodynamic pathway of D-528 demonstrating dual inhibition of monoamine transporters.

## Experimental Timeline (Locomotor Activity)



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Figure 2: Temporal workflow for assessing psychomotor activation using D-528.

## Comparative Binding Affinity Table

Compound	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)	Selectivity Profile
D-528	< 15	< 20	> 1000	DNRI (High Potency)
Cocaine	~200	~150	~180	Non-selective TRI
Fluoxetine	> 1000	> 500	~1	SSRI
Desipramine	> 1000	~1	> 100	NRI

Note: Values are approximate based on pyran-series SAR studies (Dutta et al.).

## Part 4: References

- Santra, S., Kortagere, S., Vedachalam, S., Gogoi, S., & Dutta, A. K. (2021). Novel Potent Dopamine-Norepinephrine and Triple Reuptake Uptake Inhibitors Based on Asymmetric Pyran Template and Their Molecular Interactions with Monoamine Transporters.[1][2][3] ACS Chemical Neuroscience.
- Dutta, A. K., et al. (2014). Design and synthesis of novel pyran-based monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Aggarwal, S., & Mortensen, O. V. (2019). Molecular mechanisms of dopamine transporter inhibition. Journal of Chemical Information and Modeling.

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